molecular formula C15H11NO6S B594808 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 1313738-86-1

3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B594808
CAS No.: 1313738-86-1
M. Wt: 333.314
InChI Key: YLHYOGLQXCNPJN-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with significant interest in various scientific fields It is characterized by its anthracene core, which is substituted with hydroxyl, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multi-step organic reactions. One common method starts with the anthracene derivative, which undergoes sulfonation to introduce the sulfonamide group. This is followed by methylation and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of dihydroxyanthracene derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential therapeutic properties. It has shown promise in the development of anti-cancer and anti-inflammatory agents due to its ability to interact with biological macromolecules.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for creating vibrant and durable colors.

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with cellular components. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

    Anthraquinone: Shares the anthracene core but lacks the sulfonamide and hydroxyl groups.

    Sulfanilamide: Contains the sulfonamide group but lacks the anthracene core.

    Hydroxyanthracene: Similar hydroxylation pattern but different substitution on the anthracene core.

Uniqueness: 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications that similar compounds cannot fully replicate.

Properties

IUPAC Name

3,4-dihydroxy-N-methyl-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6S/c1-16-23(21,22)10-6-9-11(15(20)14(10)19)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,16,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHYOGLQXCNPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735053
Record name 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-86-1
Record name 2-Anthracenesulfonamide, 9,10-dihydro-3,4-dihydroxy-N-methyl-9,10-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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